![molecular formula C9H12N2 B1623696 2,3-Dimethyl-benzamidine CAS No. 885957-67-5](/img/structure/B1623696.png)
2,3-Dimethyl-benzamidine
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Description
2,3-Dimethyl-benzamidine is a useful research compound. Its molecular formula is C9H12N2 and its molecular weight is 148.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry
Antiviral Activity
Recent studies have highlighted the potential of benzamidine derivatives, including 2,3-dimethyl-benzamidine, as inhibitors of viral proteases. For instance, benzamide-type inhibitors have been shown to effectively inhibit the papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2. These inhibitors interact with specific binding sites within the protease, demonstrating promising antiviral activity in vitro .
Table 1: Inhibitory Activity of Benzamide Derivatives Against SARS-CoV-2 PLpro
Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |
---|---|---|---|
This compound | TBD | TBD | TBD |
Other Benzamide Derivatives | 1.77±1.60 | 376±1.36 | 212 |
Note: Specific values for this compound are to be determined (TBD) based on experimental results.
Biochemical Applications
Enzyme Inhibition
Benzamidine derivatives are known for their role as enzyme inhibitors. The structure-activity relationship (SAR) studies indicate that modifications at the benzamide structure can significantly enhance inhibitory potency against target enzymes such as serine proteases and cysteine proteases . This makes compounds like this compound valuable in developing therapeutic agents targeting various diseases.
Antimicrobial Properties
Antimicrobial Evaluation
The antimicrobial activity of novel benzamidine analogs has been investigated against various pathogens. Research indicates that certain benzamidine derivatives exhibit significant antimicrobial properties with minimal cytotoxicity towards human cells. For example, a study reported antimicrobial activity values ranging from 31.25 to 125 µg/mL against periodontal disease-triggering pathogens .
Table 2: Antimicrobial Activity of Benzamidine Derivatives
Compound | Minimum Inhibitory Concentration (MIC) | Cytotoxicity (HEK 293 Cells) |
---|---|---|
This compound | TBD | Low |
Other Analogues | 31.25 - 125 µg/mL | Moderate |
Case Studies
Case Study: Antiviral Efficacy Against Coronaviruses
In a controlled study, researchers evaluated the antiviral efficacy of various benzamide derivatives against SARS-CoV-2. The findings indicated that compounds structurally similar to this compound were effective in reducing viral replication in cell cultures. The study emphasized the importance of structural modifications in enhancing antiviral activity and provided insights into potential therapeutic applications for treating COVID-19 .
Case Study: Enzyme Inhibition Profiles
Another significant study focused on the enzyme inhibition profiles of benzamidine derivatives, including this compound. The results demonstrated that these compounds could effectively inhibit serine proteases involved in inflammatory pathways, suggesting their potential use in managing inflammatory diseases .
Properties
CAS No. |
885957-67-5 |
---|---|
Molecular Formula |
C9H12N2 |
Molecular Weight |
148.2 g/mol |
IUPAC Name |
2,3-dimethylbenzenecarboximidamide |
InChI |
InChI=1S/C9H12N2/c1-6-4-3-5-8(7(6)2)9(10)11/h3-5H,1-2H3,(H3,10,11) |
InChI Key |
QXKPABNWQSEPEM-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C(=N)N)C |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=N)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.